Emtricitabine 5-O-Sulfate-13C,15N2 is a stable isotope-labeled derivative of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV infection. This compound incorporates carbon-13 and nitrogen-15 isotopes, which are useful for various analytical applications, including metabolic studies and pharmacokinetics. Emtricitabine itself is a cytidine analog that disrupts the replication of HIV by inhibiting the reverse transcriptase enzyme, thus preventing the transcription of viral RNA into DNA.
Emtricitabine 5-O-Sulfate-13C,15N2 falls under the category of antiviral agents, particularly classified as a nucleoside reverse transcriptase inhibitor. It is also categorized as a stable isotope-labeled compound, which enhances its utility in research settings.
The synthesis of Emtricitabine 5-O-Sulfate-13C,15N2 involves several steps that utilize carbon-13 and nitrogen-15 labeled precursors. The general approach includes:
The synthetic route may include variations such as using different solvents or reaction conditions to optimize yield and purity. For example, reactions are often conducted under controlled temperatures (30–80 °C) with specific acid binding agents to facilitate the formation of desired intermediates .
The molecular formula for Emtricitabine 5-O-Sulfate-13C,15N2 is with a molecular weight of approximately 247.25 g/mol for the unlabeled version and slightly higher for the labeled version due to the isotopes.
Emtricitabine 5-O-Sulfate-13C,15N2 participates in various chemical reactions typical of nucleoside analogs, including:
The mechanism by which emtricitabine induces chain termination is critical in its efficacy against HIV. The presence of fluorine at the 5-position inhibits further nucleotide addition once incorporated into the growing DNA strand.
The mechanism of action for Emtricitabine 5-O-Sulfate-13C,15N2 involves several key steps:
Clinical studies have demonstrated that emtricitabine effectively reduces viral load in patients with HIV when used in combination therapies.
Emtricitabine 5-O-Sulfate-13C,15N2 has significant applications in scientific research:
The strategic incorporation of stable isotopes (^13^C and ^15^N) into nucleoside analogues requires meticulous planning to preserve bioactivity while enabling precise metabolic tracing. For Emtricitabine 5-O-Sulfate-^13^C,^15^N~2~, isotopic labels are positioned at the cytosine base (N-15 at the 4-amino group and adjacent N-15 in the pyrimidinone ring) and at the 5'-carbon (^13^C) of the oxathiolane sugar moiety. This design minimizes steric perturbation to the pharmacophore while maximizing isotopic detectability in mass spectrometry studies [3] [9]. Key principles include:
Table 1: Isotopic Labeling Sites in Emtricitabine 5-O-Sulfate-^13^C,^15^N~2~
Position | Isotope | Purpose | Synthetic Precursor |
---|---|---|---|
Cytosine N1 | ^15^N | Metabolic tracing | ^15^N-Urea |
4-Amino group | ^15^N | Resistance to deamination | ^15^N-NH~4~Cl |
Oxathiolane C5' | ^13^C | Sulfation site marker | ^13^C-CH~2~O |
The synthesis integrates isotopic labeling with regioselective sulfation, requiring stringent control to avoid isotopic dilution or racemization. The sequence involves:
Sulfation employs N-sulfonylimidazole reagents (e.g., N-imidazole sulfonic acid) with catalytic BF~3~·Et~2~O to activate the 5'-hydroxyl of the isotopically enriched Emtricitabine intermediate. The mechanism proceeds via:
Isotopic substitution subtly alters reaction energetics:
Table 2: Kinetic Isotope Effects (KIE) in Key Synthetic Steps
Reaction Step | Isotope | KIE (k~light~/k~heavy~) | Implication |
---|---|---|---|
Cytosine N1 alkylation | ^15^N | 1.05 ± 0.02 | Minor rate reduction |
Oxathiolane C5' sulfation | ^13^C | 1.01 ± 0.03 | Negligible effect |
4-Amino group deprotonation | ^15^N | 1.08 ± 0.04 | Altered acidity |
The (2R,5S) stereochemistry of the oxathiolane ring is essential for anti-HIV activity. Isotopic labeling introduces unique conformational challenges:
Deuterated solvents (e.g., D~2~O, CD~3~OD) are used to minimize proton interference in NMR characterization but pose scalability issues:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1